

Application Note: HPLC-MS Analysis of Bioactive Compounds in Brassica carinata Seed Extracts

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Compound of Interest

Compound Name: Carinatone

Cat. No.: B2793588

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Introduction

Brassica carinata, commonly known as Ethiopian mustard, is an oilseed crop of growing interest for biofuel production and as a source of valuable bioactive compounds. The seeds are rich in glucosinolates, phenolic compounds, and fatty acids, which have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.^{[1][2]} High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides detailed protocols for the extraction and HPLC-MS analysis of glucosinolates and phenolic compounds from Brassica carinata seed extracts.

Key Bioactive Compounds in Brassica carinata Seeds

- **Glucosinolates:** These sulfur-containing compounds are characteristic of the Brassicaceae family. Upon enzymatic hydrolysis by myrosinase, they form isothiocyanates, which are potent bioactive molecules. The predominant glucosinolate in Brassica carinata is sinigrin.^[1]

- **Phenolic Compounds:** This diverse group includes flavonoids and phenolic acids, which are known for their antioxidant properties.
- **Fatty Acids:** *B. carinata* seeds have a unique fatty acid profile, with a high concentration of erucic acid.

Experimental Protocols

Extraction of Glucosinolates (Sinigrin)

This protocol is adapted from established methods for glucosinolate extraction from Brassica species.

Materials:

- Brassica carinata seeds
- 70% Methanol (HPLC grade)
- Deionized water
- DEAE-Sephadex A-25 resin
- Purified aryl sulfatase (Type H-1 from *Helix pomatia*)
- Sinigrin hydrate (standard)
- Centrifuge
- Vortex mixer
- Solid Phase Extraction (SPE) manifold and cartridges (or empty polypropylene columns)

Procedure:

- **Sample Preparation:** Freeze-dry Brassica carinata seeds and grind them into a fine powder.
- **Extraction:**

- Weigh approximately 100 mg of the powdered seed material into a centrifuge tube.
- Add 1 mL of 70% methanol and vortex thoroughly.
- Incubate the mixture at 70°C for 30 minutes to inactivate the myrosinase enzyme.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.
- Purification and Desulfation:
 - Prepare a mini-column by packing a small amount of glass wool into an empty polypropylene column, followed by a slurry of DEAE-Sephadex A-25 resin (pre-equilibrated with water).
 - Load the combined supernatant onto the column and allow it to pass through.
 - Wash the column with 2 x 1 mL of deionized water.
 - Add 75 µL of purified aryl sulfatase solution to the top of the resin bed and let it react overnight at room temperature.
 - Elute the desulfoglucosinolates with 2 x 0.5 mL of deionized water.
- Sample for HPLC-MS: The eluted solution containing desulfo-sinigrin is ready for analysis.

Extraction of Phenolic Compounds

Materials:

- Brassica carinata seeds
- 80% Methanol (HPLC grade)
- 0.1% Formic acid in water (v/v)
- Centrifuge

- Vortex mixer
- Syringe filters (0.22 µm)

Procedure:

- Sample Preparation: Grind *Brassica carinata* seeds into a fine powder.
- Extraction:
 - Weigh approximately 500 mg of the powdered seed material into a centrifuge tube.
 - Add 10 mL of 80% methanol.
 - Vortex for 2 minutes and then sonicate for 30 minutes in a water bath.
 - Centrifuge at 5,000 x g for 15 minutes.
 - Collect the supernatant.
- Sample for HPLC-MS: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analysis

Analysis of Glucosinolates (Desulfo-sinigrin)

- HPLC System: A standard HPLC system with a binary pump and autosampler.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - 0-2 min: 1% B
 - 2-15 min: 1% to 30% B

- 15-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 1% B
- 26-30 min: 1% B (re-equilibration)
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- MS Detector: Electrospray Ionization (ESI) in negative ion mode.
- Scan Range: m/z 100-1000.
- Key Ion to Monitor (for desulfo-sinigrin): $[M-H]^-$ at m/z 278.0.

Analysis of Phenolic Compounds

- HPLC System: A standard HPLC system with a binary pump and autosampler.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - 0-5 min: 5% B
 - 5-30 min: 5% to 40% B
 - 30-40 min: 40% to 100% B
 - 40-45 min: 100% B

- 45-46 min: 100% to 5% B
- 46-55 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 20 µL.
- MS Detector: ESI in both positive and negative ion modes for comprehensive profiling.
- Scan Range: m/z 100-1200.

Data Presentation

The following tables present representative quantitative data for the analysis of sinigrin and major phenolic compounds in different *Brassica carinata* seed genotypes.

Table 1: Quantitative Analysis of Sinigrin in Deoiled *Brassica carinata* Seed Cake

Genotype	Sinigrin Concentration (µmol/g Dry Matter)
BCRC3	165.42
PC 5	21.30

Data is illustrative and based on reported ranges in the literature.[\[1\]](#)

Table 2: Representative Quantitative Analysis of Major Phenolic Compounds in *Brassica carinata* Seed Extract

Compound	Class	Concentration (µg/g Dry Weight)
Quercetin-3-O-glucoside	Flavonoid	150.2
Kaempferol-3-O-glucoside	Flavonoid	85.7
Sinapic Acid	Phenolic Acid	210.5
Ferulic Acid	Phenolic Acid	125.9

Data is hypothetical and for illustrative purposes.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the extraction and analysis of bioactive compounds.

Caption: Sinigrin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and quantitative analysis of key bioactive compounds, namely sinigrin and various phenolic compounds, from *Brassica carinata* seed extracts using HPLC-MS. These methods are essential for quality control, phytochemical characterization, and the exploration of the therapeutic potential of *B. carinata* in drug discovery and development. The anti-inflammatory properties of sinigrin, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlight one of the many promising areas for further research.^{[3][4]}

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